Cas no 924868-94-0 (1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone)

1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone is a specialized organic compound featuring a dimethylamino-methyl substituent and hydroxyl groups on a phenyl ring, attached to an ethanone moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The presence of both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups enhances its versatility in reactions such as nucleophilic substitutions or condensations. Its phenolic hydroxyl groups further allow for selective functionalization, enabling precise modifications. The compound's stability under controlled conditions ensures reliable performance in multi-step syntheses, making it suitable for research and industrial applications requiring tailored molecular architectures.
1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone structure
924868-94-0 structure
Product Name:1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone
CAS No:924868-94-0
MF:C11H15NO3
MW:209.241703271866
CID:3032083
PubChem ID:18526091
Update Time:2025-06-08

1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-[(DIMETHYLAMINO)METHYL]-2,4-DIHYDROXYPHENYL)-1-ETHANONE
    • CA-0877
    • 1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]ethanone
    • 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone
    • ZLB86894
    • 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}ethan-1-one
    • MFCD08443990
    • 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)ethanone
    • 2',4'-Dihydroxy-3'-[(dimethylamino)methyl]acetophenone
    • AKOS005072150
    • SB78649
    • 924868-94-0
    • 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone
    • Inchi: 1S/C11H15NO3/c1-7(13)8-4-5-10(14)9(11(8)15)6-12(2)3/h4-5,14-15H,6H2,1-3H3
    • InChI Key: IUUBPSBZCWWBRA-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)=O)=CC=C(C=1CN(C)C)O

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • Melting Point: 106-108°

1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone Pricemore >>

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Additional information on 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone

Professional Introduction to Compound with CAS No. 924868-94-0 and Product Name: 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone

The compound identified by the CAS number 924868-94-0 and the product name 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone represents a significant area of interest in the field of chemobiology and pharmaceutical research. This compound, featuring a complex aromatic structure with multiple functional groups, has garnered attention due to its potential biological activities and its relevance in the development of novel therapeutic agents.

At the core of this compound's structure lies a dimethylamino substituent attached to a benzene ring, which is further modified by 2,4-dihydroxyphenyl groups. The presence of these hydroxyl groups enhances the compound's solubility and reactivity, making it a versatile scaffold for further chemical modifications. The ethanone moiety at the other end of the molecule introduces a polar ketone group, which can participate in hydrogen bonding interactions, thereby influencing both its physical properties and its biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Studies using virtual screening techniques have identified 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone as a promising candidate for further investigation in several therapeutic areas. Notably, its structural features suggest potential applications in anti-inflammatory and antioxidant therapies.

In vitro studies have begun to elucidate the mechanisms through which this compound may exert its effects. The dimethylamino group is known to modulate enzyme activity by serving as a ligand for metal ions or by influencing protein-protein interactions. Meanwhile, the 2,4-dihydroxyphenyl moiety is well-documented for its ability to scavenge reactive oxygen species, making it a valuable component in antioxidant formulations. These combined properties make 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone an intriguing candidate for drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These techniques not only improve the scalability of production but also enhance the overall quality of the final product.

One of the most exciting aspects of working with compounds like 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone is their potential for derivatization. By introducing additional functional groups or modifying existing ones, researchers can fine-tune the biological activity of the molecule. For instance, replacing one of the hydroxyl groups with an amine or carboxylic acid could alter its interaction with biological targets significantly.

The pharmaceutical industry has long been interested in natural product-inspired scaffolds due to their proven efficacy in drug discovery. The structural motifs found in 1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone bear resemblance to several bioactive natural products, suggesting that it may possess similar pharmacological properties. This alignment with natural product chemistry underscores its importance as a lead compound for medicinal chemists.

As research progresses, it is likely that new synthetic routes will be developed to optimize the production of this compound. Techniques such as flow chemistry and continuous manufacturing could provide more efficient and sustainable methods for large-scale synthesis. Additionally, green chemistry principles are being increasingly adopted to minimize waste and reduce environmental impact during production.

The ultimate goal in utilizing compounds like 924868-94-0 is to translate laboratory findings into clinical applications that benefit patients worldwide. By understanding its mechanism of action and refining its chemical structure through iterative design processes, scientists aim to develop novel therapeutics that address unmet medical needs. The journey from bench to bedside is long and complex but holds immense promise for innovation in medicine.

In conclusion,1-{3-(Dimethylamino)methyl-2,4-dihydroxyphenyl}-1-ethanone represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and predicted biological activities make it a valuable asset in the quest for new drugs. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping future treatments for various diseases.

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